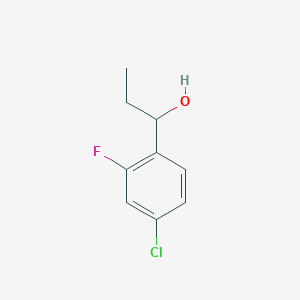
1-(4-Chloro-2-fluorophenyl)propan-1-ol
Übersicht
Beschreibung
1-(4-Chloro-2-fluorophenyl)propan-1-ol is a useful research compound. Its molecular formula is C9H10ClFO and its molecular weight is 188.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-Chloro-2-fluorophenyl)propan-1-ol is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structural characteristics, including the presence of halogen substituents, contribute to its biological activity and interactions with various molecular targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H10ClF, with a molecular weight of approximately 188.63 g/mol. The compound features a propanol moiety linked to a chlorinated and fluorinated phenyl ring, which enhances its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors:
- Enzyme Interaction : The compound may inhibit or activate certain enzymes, thereby altering metabolic pathways. This modulation can affect various biochemical processes within cells.
- Receptor Binding : It may bind to receptors, triggering signal transduction pathways that influence cellular responses .
Biological Activity Overview
Research indicates that compounds related to this compound exhibit promising biological activities, particularly antimicrobial properties. Novel derivatives synthesized from this compound have been evaluated for their efficacy against various microbial strains, suggesting potential applications in pharmaceuticals.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of halogen substituents was found to enhance the binding affinity to bacterial enzymes, leading to increased efficacy.
- Enzyme Inhibition Studies : Research indicated that this compound acts as a selective inhibitor for certain enzymes involved in metabolic pathways. For instance, it was shown to inhibit key enzymes in the glycolytic pathway, which could have implications for cancer treatment by reducing energy supply to rapidly dividing cells .
- In Vivo Studies : In vivo experiments demonstrated that compounds derived from this compound exhibited significant tumor growth inhibition in animal models. These findings suggest potential therapeutic applications in oncology.
Eigenschaften
IUPAC Name |
1-(4-chloro-2-fluorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5,9,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJICBFLMMWAGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)Cl)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















